molecular formula C22H21NO5S B3179583 N-Desmethylketotifen Hydrogen Fumarate CAS No. 930765-16-5

N-Desmethylketotifen Hydrogen Fumarate

Cat. No. B3179583
CAS RN: 930765-16-5
M. Wt: 411.5 g/mol
InChI Key: PDPPFVXCBONTQQ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethylketotifen Hydrogen Fumarate (NDKH) is a non-steroidal anti-inflammatory drug (NSAID) that is used in the treatment of allergic rhinitis and asthma. It is a derivative of ketotifen, a drug that is used in the treatment of allergic and inflammatory diseases. NDKH is a prodrug, meaning that it is converted to its active form in the body, and is metabolized by the liver. NDKH has been found to be effective in the treatment of allergic rhinitis and asthma, as well as other allergic and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-Desmethylketotifen Hydrogen Fumarate is not fully understood, but is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the inhibition of histamine release. N-Desmethylketotifen Hydrogen Fumarate is also believed to inhibit the release of inflammatory mediators, such as leukotrienes.
Biochemical and Physiological Effects
N-Desmethylketotifen Hydrogen Fumarate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the release of histamine, leukotrienes, and other inflammatory mediators. In addition, N-Desmethylketotifen Hydrogen Fumarate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory mediators. N-Desmethylketotifen Hydrogen Fumarate has also been found to reduce airway inflammation, bronchial hyperresponsiveness, and airway remodeling.

Advantages and Limitations for Lab Experiments

The advantages of using N-Desmethylketotifen Hydrogen Fumarate in laboratory experiments include its ability to inhibit the release of histamine and other inflammatory mediators, its ability to inhibit the activity of COX-2, and its ability to reduce airway inflammation, bronchial hyperresponsiveness, and airway remodeling. The limitations of using N-Desmethylketotifen Hydrogen Fumarate in laboratory experiments include its lack of long-term safety data, its potential for drug-drug interactions, and its potential for side effects.

Future Directions

Future research on N-Desmethylketotifen Hydrogen Fumarate should focus on its long-term safety and efficacy, as well as its potential for drug-drug interactions and side effects. Additionally, further research should be conducted to determine the optimal dosage and administration of N-Desmethylketotifen Hydrogen Fumarate, as well as its potential for use in combination with other drugs. Finally, further research should be conducted to investigate the mechanisms of action of N-Desmethylketotifen Hydrogen Fumarate, as well as its potential for use in the treatment of other allergic and inflammatory diseases.

Scientific Research Applications

N-Desmethylketotifen Hydrogen Fumarate has been studied extensively in laboratory studies, animal models, and clinical trials. In laboratory studies, N-Desmethylketotifen Hydrogen Fumarate has been found to inhibit the release of histamine, leukotrienes, and other inflammatory mediators. In animal models, N-Desmethylketotifen Hydrogen Fumarate has been found to reduce airway inflammation, bronchial hyperresponsiveness, and airway remodeling. In clinical trials, N-Desmethylketotifen Hydrogen Fumarate has been found to be effective in the treatment of allergic rhinitis and asthma, as well as other allergic and inflammatory diseases.

properties

IUPAC Name

(E)-but-2-enedioic acid;2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS.C4H4O4/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16;5-3(6)1-2-4(7)8/h1-4,7,10,19H,5-6,8-9,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPPFVXCBONTQQ-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylketotifen Hydrogen Fumarate

CAS RN

930765-16-5
Record name Norketotifen monofumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0930765165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORKETOTIFEN MONOFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2VJW8MXW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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